molecular formula C7H10O B009574 Cyclohepten-5-one CAS No. 19686-79-4

Cyclohepten-5-one

Cat. No.: B009574
CAS No.: 19686-79-4
M. Wt: 110.15 g/mol
InChI Key: XHRNQDMNINGCES-UHFFFAOYSA-N
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Preparation Methods

Cyclohepten-5-one can be synthesized through a two-step process. Initially, benzophenone is reacted with hydroxylamine to form benzophenone oxime. This intermediate is then subjected to a cyclization reaction to yield the target compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Cyclohepten-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Cyclohepten-5-one can be compared with similar compounds like:

This compound is unique due to its specific functional groups and the resulting chemical properties, which make it suitable for various applications in synthesis and research.

Properties

IUPAC Name

cyclohept-4-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRNQDMNINGCES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338485
Record name CYCLOHEPTEN-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19686-79-4
Record name CYCLOHEPTEN-5-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohept-4-en-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohepten-5-one
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Cyclohepten-5-one
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Cyclohepten-5-one
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Cyclohepten-5-one
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Cyclohepten-5-one
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Customer
Q & A

Q1: What is the basic structure of cyclohepten-5-one derivatives?

A1: this compound derivatives are characterized by a seven-membered carbocyclic ring containing a ketone functional group at the 5-position. These compounds often feature aromatic rings fused to the cycloheptene core, leading to diverse structures like dibenzo[a,d]this compound (dibenzosuberenone) and dibenzo[a,c]this compound.

Q2: What is the molecular formula and weight of dibenzosuberenone?

A2: The molecular formula of dibenzosuberenone is C15H10O, and its molecular weight is 206.24 g/mol.

Q3: What spectroscopic techniques are commonly used to characterize this compound derivatives?

A3: Researchers frequently utilize techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize the structure and properties of these compounds. For instance, 1H NMR, MS, and elemental analysis were employed to confirm the structure of 8-chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]this compound. []

Q4: How does the presence of substituents on the dibenzosuberenone core influence its electrochemical properties?

A4: Studies have shown that different substituents on the 3,7-positions of dibenzosuberenone derivatives have a minimal effect on the energy levels of their highest occupied molecular orbitals (HOMO). This observation suggests that the core structure plays a dominant role in determining the electrochemical behavior of these compounds. []

Q5: What are some common synthetic approaches for preparing dibenzo[a,c]cyclohepten-5-ones?

A5: An efficient method involves a sequential Suzuki-Miyaura coupling reaction followed by an intramolecular aldol condensation. [] This strategy allows for the flexible construction of diverse dibenzo[a,c]this compound derivatives by utilizing readily available starting materials.

Q6: Can dibenzosuberenone undergo substitution reactions?

A6: Traditionally considered unreactive towards electrophilic substitution, dibenzosuberenone has shown reactivity with chlorosulfonyl isocyanate. This reaction leads to the unexpected introduction of a carbon substituent at the 4-position, highlighting the potential for novel synthetic transformations. []

Q7: How can the Wittig-Horner reaction be applied to the synthesis of this compound derivatives?

A7: The Wittig-Horner reaction, utilizing asymmetrically substituted cyclohepten-5-ones like dibenzosuberenone and thioxanthen-9-one, can produce mixtures of geometrical isomers. [] This reaction provides a route to structurally diverse derivatives, expanding the possibilities for exploring their properties.

Q8: What is a notable reaction involving 1,2,5-triphenylphosphole and dibenzosuberenone?

A8: In the presence of dibenzosuberenone, treating 1,2,5-triphenylphosphole with hydrogen bromide in benzene leads to the formation of 1,2,5-triphenyl-2-phospholene oxide. [] This reaction, where dibenzosuberenone acts as a promoter, showcases its potential in facilitating unique chemical transformations.

Q9: What are some potential pharmacological applications of this compound derivatives?

A9: Research suggests that certain derivatives, particularly dibenzosuberenone analogs, exhibit bronchodilator activity and can protect against histamine challenges. [] These findings point towards their potential use in treating respiratory diseases.

Q10: Have any this compound derivatives been investigated as p38 MAP kinase inhibitors?

A10: Yes, phenylamino-substituted 6,11-dihydro-dibenzo[b,e]oxepin-11-ones and dibenzo[a,d]cyclohepten-5-ones have been explored as p38 MAP kinase inhibitors. These compounds hold promise for developing new therapies for chronic inflammatory diseases. []

Q11: What is the significance of the dibenzosuberenone scaffold in medicinal chemistry?

A11: The dibenzosuberenone scaffold is considered a privileged substructure in medicinal chemistry. Its presence in various biologically active compounds makes it a valuable starting point for developing new drugs. []

Q12: Have computational methods been employed to study this compound derivatives?

A12: Yes, computational chemistry techniques like molecular modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the conformational preferences and electronic properties of these compounds. [, ] For example, studies utilized CNDO charge distributions and 1H NMR data to provide evidence for the formation of π-dianions of dibenzosuberenone. []

Q13: How do conformational changes in dibenzo[a,d]cycloheptene derivatives impact their properties?

A13: Dynamic NMR studies have revealed the influence of substituents on the conformation and inversion barriers of dibenzo[a,d]cycloheptene derivatives. These conformational changes can affect their interactions with biological targets and influence their pharmacological activity. []

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